molecular formula C10H17NO3Si B1253773 N-((Trimethoxysilyl)methyl)aniline CAS No. 77855-73-3

N-((Trimethoxysilyl)methyl)aniline

Cat. No. B1253773
Key on ui cas rn: 77855-73-3
M. Wt: 227.33 g/mol
InChI Key: VNBLTKHUCJLFSB-UHFFFAOYSA-N
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Patent
US07332541B2

Procedure details

A yield of 331.2 g, i.e., 75.9% of theory, is obtained, with a product purity of about 96.5%. The product contains about 3.5% of N,N-bis[trimethoxysilylmethyl]-phenylamine as an impurity. The resulting product possesses a chloride content of approximately 100 ppm.
Name
N,N-bis[trimethoxysilylmethyl]-phenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][Si:3]([CH2:8][N:9]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)C[Si](OC)(OC)OC)([O:6][CH3:7])[O:4][CH3:5].[Cl-]>>[C:18]1([NH:9][CH2:8][Si:3]([O:6][CH3:7])([O:2][CH3:1])[O:4][CH3:5])[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1

Inputs

Step One
Name
N,N-bis[trimethoxysilylmethyl]-phenylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO[Si](OC)(OC)CN(C[Si](OC)(OC)OC)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A yield of 331.2 g, i.e., 75.9% of theory, is obtained, with a product purity of about 96.5%

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)NC[Si](OC)(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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